N~1~-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide
Description
N~1~-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperidine ring, a dichlorophenyl group, and a butanamide moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-oxo-4-piperidin-1-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-12-5-4-11(10-13(12)17)18-14(20)6-7-15(21)19-8-2-1-3-9-19/h4-5,10H,1-3,6-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTFZGZTVBDRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide typically involves the reaction of 3,4-dichloroaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of 3,4-dichloroaniline, propionic acid, and propionic anhydride as starting materials. The reaction is catalyzed by a suitable catalyst and proceeds through a condensation reaction to form the desired product . This method is advantageous due to its high yield and reduced reaction time.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N~1~-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)-1-naphthamide: Similar in structure but with a naphthalene ring instead of a piperidine ring.
3,4-Dichlorophenyl-3,4-dihydronaphthalene derivatives: These compounds share the dichlorophenyl group but differ in their core structure.
Uniqueness
N~1~-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
